molecular formula C18H19BrN2O3 B267331 N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide

N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide

Cat. No. B267331
M. Wt: 391.3 g/mol
InChI Key: OSSOEWJJQIKIBT-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide, also known as ABF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. ABF belongs to the class of furamide compounds and has been synthesized using various methods.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide has shown promising results in various scientific research applications. It has been studied for its potential as a fluorescent probe for the detection of beta-amyloid plaques in Alzheimer's disease. N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide has also been used as a ligand for the selective detection of dopamine receptors in the brain. Furthermore, N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide has been investigated for its role in the regulation of ion channels and neurotransmitter release, making it a potential candidate for the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide is not fully understood. However, it has been suggested that N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide acts as a modulator of ion channels, specifically the voltage-gated calcium channels (VGCCs). N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide has been shown to inhibit the activity of VGCCs, leading to a decrease in the influx of calcium ions into the cell. This, in turn, can affect neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the release of glutamate, a neurotransmitter involved in synaptic transmission. N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide has also been shown to decrease the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. Furthermore, N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide has been found to affect the activity of ion channels, leading to changes in neuronal excitability and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide is its high selectivity for VGCCs. This makes it a useful tool for studying the role of VGCCs in neuronal function and disease. N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide is also a fluorescent compound, making it useful for imaging studies. However, one of the limitations of N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide. One potential direction is the development of N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide derivatives with improved solubility and selectivity. Another direction is the investigation of the role of N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide in the regulation of other ion channels and neurotransmitter systems. Furthermore, N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide could be studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide is a synthetic compound that has shown promising results in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide could lead to a better understanding of its potential as a therapeutic agent for neurological disorders.

Synthesis Methods

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide involves the reaction of 4-(1-azepanylcarbonyl)aniline with 5-bromo-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide. The purity of the synthesized compound can be enhanced by recrystallization using solvents like ethanol or methanol.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]-5-bromo-2-furamide

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-5-bromofuran-2-carboxamide

InChI

InChI=1S/C18H19BrN2O3/c19-16-10-9-15(24-16)17(22)20-14-7-5-13(6-8-14)18(23)21-11-3-1-2-4-12-21/h5-10H,1-4,11-12H2,(H,20,22)

InChI Key

OSSOEWJJQIKIBT-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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